molecular formula C17H18N6S B2855743 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine CAS No. 2380174-73-0

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine

Cat. No.: B2855743
CAS No.: 2380174-73-0
M. Wt: 338.43
InChI Key: GIMGULGTKYBFRD-UHFFFAOYSA-N
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Description

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine is a heterocyclic compound that contains a thiadiazole ring, a piperazine ring, and a phenylpyridazine moiety

Preparation Methods

The synthesis of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

    Introduction of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where a halogenated precursor reacts with piperazine.

    Attachment of the Phenylpyridazine Moiety: The phenylpyridazine moiety is attached via a coupling reaction, often using palladium-catalyzed cross-coupling methods such as Suzuki or Heck reactions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially reducing any nitro groups to amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where halogenated reagents can introduce new functional groups.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biological Research: It is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit certain kinases or interact with neurotransmitter receptors, leading to changes in signal transduction and cellular responses.

Comparison with Similar Compounds

Similar compounds to 3-[4-(3-Methyl-1,2,4-thiadiazol-5-yl)piperazin-1-yl]-6-phenylpyridazine include:

    3-Methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-oxadiazole: This compound has an oxadiazole ring instead of a thiadiazole ring, which may result in different chemical and biological properties.

    4-Methyl-6-phenylpyridazin-3-yl)(4-(pyrimidin-2-yl)piperazin-1-yl)methanone:

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-methyl-5-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]-1,2,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6S/c1-13-18-17(24-21-13)23-11-9-22(10-12-23)16-8-7-15(19-20-16)14-5-3-2-4-6-14/h2-8H,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMGULGTKYBFRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=N1)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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